molecular formula C21H15Cl2F3N2O3 B2927214 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 825599-87-9

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B2927214
CAS No.: 825599-87-9
M. Wt: 471.26
InChI Key: YYPSCDGVAYXSTO-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one (CAS 825599-87-9) is a synthetic small molecule with a molecular formula of C21H15Cl2F3N2O3 and a molecular weight of 471.26 g/mol . This compound is a hybrid structure incorporating two pharmaceutically significant scaffolds: a coumarin core and a piperazine moiety. The coumarin (2H-chromen-2-one) structure is a privileged framework in medicinal chemistry, with natural and synthetic derivatives demonstrating a wide range of biological activities, including potential anticancer and antitumor properties . The piperazine ring is a well-known nitrogen-containing heterocycle that serves as a critical building block in many approved drugs, often contributing to enhanced biological activity and favorable pharmacokinetic profiles . The specific substitution pattern on this molecule, featuring two chlorine atoms on the coumarin core and a trifluoromethylphenyl group on the piperazine, suggests it is a sophisticated research chemical. It is intended for use in various research and development applications, such as medicinal chemistry for structure-activity relationship (SAR) studies, hit-to-lead optimization, and as a key intermediate in the synthesis of more complex target molecules. Researchers can leverage its high purity (95%+) for reliable and reproducible experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,8-dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F3N2O3/c22-14-8-12-9-16(20(30)31-18(12)17(23)11-14)19(29)28-6-4-27(5-7-28)15-3-1-2-13(10-15)21(24,25)26/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPSCDGVAYXSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,8-dichloro-2H-chromen-2-one with 1-(3-trifluoromethylphenyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one , the following comparisons are drawn with analogous coumarin and piperazine derivatives:

Structural Analogues
Compound Name Core Structure Substituents Key Features Biological Relevance
Target Compound Coumarin 6,8-dichloro; 3-(piperazine-1-carbonyl linked to 3-(trifluoromethyl)phenyl) Enhanced lipophilicity (CF₃), potential kinase/RNR inhibition Anticancer (inferred from coumarin-piperazine hybrids)
(E)-3-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3n) Coumarin Acryloyl group at position 3; 4-(trifluoromethyl)phenyl Conjugated double bond; no piperazine Fluorescence properties; potential antimicrobial activity
HBK15 () Piperazine 2-chloro-6-methylphenoxyethoxyethyl; 2-methoxyphenyl Chloro and methyl groups enhance steric bulk Antipsychotic/antidepressant activity (via serotonin receptor modulation)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Piperazine Chloroethanone; phenyl Reactive chloroacetyl group Antifungal/anticancer precursor

Key Observations :

  • Trifluoromethyl Group: The presence of CF₃ in the target compound and 3n improves metabolic stability compared to non-fluorinated analogues (e.g., HBK15), as seen in COX-2 inhibitors like celecoxib .
  • Piperazine Linkage : Unlike acryloyl-substituted coumarins (e.g., 3n), the piperazine-carbamoyl group in the target compound may enable hydrogen bonding with biological targets (e.g., ribonucleotide reductase (RNR) in cancer cells) .

Biological Activity

The compound 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

This compound features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a piperazine moiety and trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the chromenone structure have shown to inhibit cell growth in colorectal cancer models, likely through the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has indicated that similar chromenone derivatives possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways .

Neuropharmacological Effects

The piperazine component is associated with serotonergic activity, which may contribute to neuropharmacological effects. Compounds with this structure have been studied for their potential as anxiolytics or antidepressants due to their ability to modulate serotonin receptors .

The biological activity of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing mood and behavior.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various chromenone derivatives, including those with piperazine substitutions. In vitro assays demonstrated that certain derivatives significantly reduced the viability of cancer cells while exhibiting low toxicity towards normal cells . This highlights the therapeutic potential of such compounds in developing selective anticancer agents.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerHT-29 (colorectal cancer)
Compound BAntimicrobialStaphylococcus aureus
Compound CNeuropharmacologicalSerotonin receptors

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